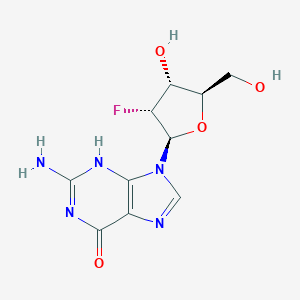

2'-Deoxy-2'-fluoroguanosine

Overview

Description

Synthesis Analysis

The synthesis of 2'-Deoxy-2'-fluoroguanosine involves starting from 8, 2'-anhydro-8-oxy-9-β-D-arabinofuranosylguanine, with subsequent modifications including protection and derivatization steps, leading to the final product exhibiting a 3'-endo favored conformation (Ikehara & Imura, 1981).

Molecular Structure Analysis

The molecular structure of 2'-Deoxy-2'-fluoroguanosine is crucial for its interactions and stability. The fluorine atom at the 2' position significantly affects the sugar's conformation and the nucleoside's overall molecular architecture, leading to distinct properties compared to non-fluorinated analogs.

Chemical Reactions and Properties

2'-Deoxy-2'-fluoroguanosine participates in various chemical reactions, highlighting its versatility. For example, its polymerization to form poly(2'-deoxy-2'-fluoroadenylic acid) demonstrates its ability to engage in nucleic acid synthesis processes, closely resembling the properties of natural nucleic acids (Ikehara, Fukui, & Kakiuchi, 1978).

Scientific Research Applications

Summary of the Application

2’-Deoxy-2’-fluoroguanosine is used in the design and synthesis of efficient and stable small interfering RNAs (siRNAs). These are a class of double-stranded RNA molecules that can regulate gene expression .

Methods of Application

The 2’-Deoxy-2’-fluoroguanosine is incorporated into the RNA oligonucleotides during the synthesis process. This modification increases the stability of the siRNAs .

Results or Outcomes

The use of 2’-Deoxy-2’-fluoroguanosine in siRNAs enhances their stability, making them more efficient for gene regulation applications .

Development of Aptamers

Summary of the Application

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. 2’-Deoxy-2’-fluoroguanosine is used in the development of these aptamers .

Methods of Application

During the synthesis of aptamers, 2’-Deoxy-2’-fluoroguanosine is incorporated into the nucleic acid sequence. This modification enhances the binding affinity of the aptamers .

Results or Outcomes

The use of 2’-Deoxy-2’-fluoroguanosine in aptamers increases their target binding affinity, making them more effective in their applications .

Influenza Virus Inhibition

Summary of the Application

2’-Deoxy-2’-fluoroguanosine is a potent inhibitor of influenza virus strains .

Methods of Application

2’-Deoxy-2’-fluoroguanosine is used as a drug to inhibit the replication of influenza virus in the upper respiratory tract .

Results or Outcomes

The use of 2’-Deoxy-2’-fluoroguanosine significantly inhibits replication of influenza virus in the upper respiratory tract, resulting in amelioration of fever and nasal inflammation .

Antiviral Drug Against Avian Influenza Virus

Summary of the Application

2’-Deoxy-2’-fluoroguanosine is used as an antiviral drug against avian (H5N1) influenza virus .

Methods of Application

2’-Deoxy-2’-fluoroguanosine is administered to inhibit the replication of the avian influenza virus .

Results or Outcomes

The use of 2’-Deoxy-2’-fluoroguanosine has shown to be effective in inhibiting the replication of the avian influenza virus .

Influenza Viral Polymerase Inhibitor

Summary of the Application

2’-Deoxy-2’-fluoroguanosine acts as an influenza viral polymerase inhibitor .

Methods of Application

2’-Deoxy-2’-fluoroguanosine is used to inhibit the polymerase of the influenza virus, thereby preventing the virus from replicating .

Results or Outcomes

The use of 2’-Deoxy-2’-fluoroguanosine has shown to effectively inhibit the replication of the influenza virus by targeting its polymerase .

Influenza Virus A and B Inhibitor

Summary of the Application

2’-Deoxy-2’-fluoroguanosine is a potent inhibitor of influenza virus A and B strains .

Methods of Application

2’-Deoxy-2’-fluoroguanosine is used as a drug to inhibit the replication of influenza virus A and B strains in the upper respiratory tract .

Results or Outcomes

The use of 2’-Deoxy-2’-fluoroguanosine significantly inhibits replication of influenza virus A and B strains in the upper respiratory tract, resulting in amelioration of fever and nasal inflammation .

Safety And Hazards

properties

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229334 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluoroguanosine | |

CAS RN |

78842-13-4 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

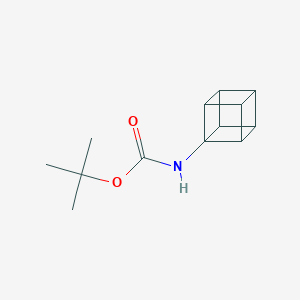

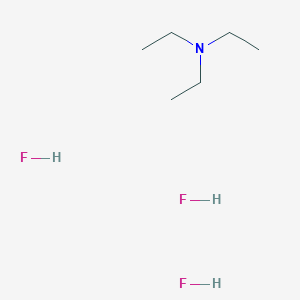

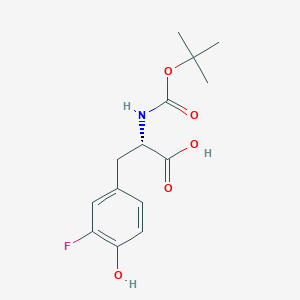

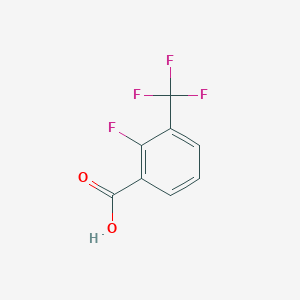

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)